2-Acetylindole
Overview
Description
Synthesis Analysis
Indole is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution . Many important indole derivatives are difficult to synthesize through the conventional reactivity of indole . This limitation can be avoided by using the umpolung, from the German word meaning polarity inversion . In umpolung, the indole molecule, especially the C2 and C3 positions, behave as an electrophile .Molecular Structure Analysis
Indole is the core structure of many bioactive compounds owing to its high affinity to bind with most biological targets . Indole is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution . Hence, many important indole derivatives are difficult to synthesize through the conventional reactivity of indole .Chemical Reactions Analysis
Indole is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution . The key step of the reaction is the attack of indoles on 3-iodo-3H-indol-1-iums which is triggered by iodonium ion at room temperature .Physical And Chemical Properties Analysis
The physical properties of a material like hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications
Building Block in Cycloaddition Reactions
Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions . Indole-based cycloadditions are highlighted for their synthetic utility in accessing a wide array of heterocyclic architectures, including cyclohepta [b]indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2- c ]quinoline, and indolines, among others .
Multicomponent Reactions
Indoles are frequently used in the synthesis of various organic compounds . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Synthesis of Diverse Heterocyclic Frameworks
Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions . This process provides a comprehensive overview of the pivotal role played by indole in the construction of complex and biologically relevant heterocyclic compounds .
Construction of Complex and Biologically Relevant Heterocyclic Compounds
Indole plays a pivotal role in the construction of complex and biologically relevant heterocyclic compounds . The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades .
Synthesis of Bioactive Indole Derivatives
Indoles have the ability to undergo cycloaddition reactions, which have emerged as powerful tools in organic synthesis for the construction of complex and diverse heterocyclic structures . Biologically important indole derivatives such as carbazoles, pyrrolo[2,3- b ]indoles, azepine derivatives, indolizidines, and cyclohepta diindoles can efficiently be synthesized .
C2-Functionalization of Indole via Umpolung
Indole reacts with I2 to form 2-indolyl-3-iodoindoline which aromatizes to form a quaternary carbon center, 3-iodoindoline . This process is an example of the C2-functionalization of indole via Umpolung .
Mechanism of Action
Target of Action
2-Acetylindole, also known as 1-(1H-Indol-2-yl)ethanone, is a derivative of indole, a ubiquitous and structurally versatile aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , making them key players in the synthesis of diverse heterocyclic frameworks . Specifically, indole derivatives such as 2-Acetylindole have been reported as ligands and partial agonists of human PXR , a nuclear receptor involved in the regulation of xenobiotic and endobiotic metabolism .
Mode of Action
The mode of action of 2-Acetylindole involves its interaction with its targets, leading to changes in cellular processes. For instance, when 2-Acetylindole acts as a ligand for the human PXR, it can induce the expression of PXR-target genes, including CYP3A4 and MDR1 . These genes play crucial roles in drug metabolism and transport, respectively .
Result of Action
The result of 2-Acetylindole’s action is largely dependent on its interaction with its targets and the subsequent changes in cellular processes. For example, by acting as a ligand for the human PXR and inducing the expression of PXR-target genes, 2-Acetylindole can influence drug metabolism and transport, potentially affecting the efficacy and toxicity of co-administered drugs .
Action Environment
The action, efficacy, and stability of 2-Acetylindole can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota composition could potentially affect the production and action of 2-Acetylindole. Additionally, factors such as pH, temperature, and the presence of other substances can also influence the stability and action of 2-Acetylindole.
Safety and Hazards
Future Directions
New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .
properties
IUPAC Name |
1-(1H-indol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJMCSBBTMVSJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343331 | |
Record name | 2-Acetylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylindole | |
CAS RN |
4264-35-1 | |
Record name | 2-Acetylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-indol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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